Benzyl 2-(dodecylamino)-2-oxoethylcarbamate
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Overview
Description
Benzyl 2-(dodecylamino)-2-oxoethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a dodecylamino group, and an oxoethylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(dodecylamino)-2-oxoethylcarbamate typically involves the reaction of benzyl chloroformate with dodecylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(dodecylamino)-2-oxoethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or dodecylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(dodecylamino)-2-oxoethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(dodecylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the dodecylamino group.
Dodecylamine: Contains the dodecylamino group but lacks the benzyl and oxoethylcarbamate moieties.
Ethyl carbamate: Similar carbamate structure but with different substituents.
Uniqueness
Benzyl 2-(dodecylamino)-2-oxoethylcarbamate is unique due to the combination of its benzyl, dodecylamino, and oxoethylcarbamate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H36N2O3 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
benzyl N-[2-(dodecylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17-23-21(25)18-24-22(26)27-19-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
YMBDDNRSTSDUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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